Spiro[4.6]undecane-2-carbonyl chloride
Description
Spiro[4.6]undecane-2-carbonyl chloride is a spirocyclic compound characterized by two fused rings (4-membered and 6-membered) sharing a single carbon atom (spiro carbon). The carbonyl chloride (-COCl) functional group at position 2 renders it highly reactive, particularly in nucleophilic acyl substitution reactions.
Key structural features:
- Spirocyclic core: [4.6] ring system (4-membered and 6-membered rings).
- Functional group: Reactive carbonyl chloride (-COCl) at position 2.
- Molecular complexity: The spiro arrangement introduces steric constraints and electronic effects, influencing reactivity and interactions.
Properties
CAS No. |
95070-39-6 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
spiro[4.6]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2 |
InChI Key |
HZGJMMJPEYTLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undecane-2-carbonyl chloride typically involves the reaction of spiro[4.6]undecane-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride . The general reaction scheme is as follows:
Spiro[4.6]undecane-2-carboxylic acid+SOCl2→Spiro[4.6]undecane-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undecane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
Chemistry
Spiro[4.6]undecane-2-carbonyl chloride is used as an intermediate in the synthesis of various spirocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine
In biological research, spirocyclic compounds derived from this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of Spiro[4.6]undecane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences, functional groups, and biological/chemical properties of Spiro[4.6]undecane-2-carbonyl chloride and related spirocyclic compounds:
| Compound Name | Spiro Structure | Functional Groups | Notable Properties/Activities | References |
|---|---|---|---|---|
| This compound | [4.6] | Carbonyl chloride (-COCl) | High reactivity as acylating agent; potential synthetic intermediate | |
| 1-Thia-4-azaspiro[4.6]undecane hydrochloride | [4.6] | Thia (S), azaspiro (N) | Antimicrobial and anti-inflammatory activities | |
| Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride | [4.6] | Azaspiro (N), methyl carboxylate | Broad biological activities under investigation | |
| 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane | [5.5] | Diazaspiro (2N), chlorobenzyl | Anti-dengue virus type 2 activity | |
| 1-Oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride | [5.5] | Oxa (O), thia (S), sulfonyl chloride | Unique sulfur-driven reactivity; distinct from carbonyl analogs | |
| Spiro[3.4]octane-2-carbonyl chloride | [3.4] | Carbonyl chloride (-COCl) | Smaller spiro system; enhanced steric strain |
Key Insights from Comparisons
Spiro Ring Size and Configuration
- The [4.6] spiro system in the target compound balances ring strain and stability compared to smaller systems (e.g., [2.5] in or [3.4] in ). Larger rings (e.g., [5.5] in ) may offer conformational flexibility but reduce electrophilic reactivity .
- Example : Spiro[3.4]octane-2-carbonyl chloride exhibits higher steric strain due to its compact [3.4] structure, limiting its utility in sterically demanding reactions compared to the [4.6] analog .
Functional Group Influence
- Carbonyl chloride (-COCl) : The target compound’s -COCl group enables nucleophilic substitution, making it valuable for synthesizing amides, esters, and other derivatives. This contrasts with sulfonyl chloride () or carboxylate groups (), which exhibit different reactivity profiles .
- Heteroatom Variations : Replacement of oxygen or nitrogen with sulfur (e.g., 1-Oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride) alters electronic properties and bioactivity, as sulfur’s polarizability enhances binding to certain biological targets .
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